molecular formula C9H14N2Na3O15P3 B14805702 Uridine triphosphate trisodium salt

Uridine triphosphate trisodium salt

Cat. No.: B14805702
M. Wt: 552.10 g/mol
InChI Key: HESOWSOEZVVPPN-UHFFFAOYSA-K
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Description

Uridine triphosphate trisodium salt: is a pyrimidine nucleoside triphosphate that plays a crucial role in various biochemical processes. It is primarily involved in the synthesis of RNA and serves as an energy source in metabolic reactions. This compound is also known for its ability to activate membrane-bound P2Y2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine triphosphate trisodium salt can be synthesized through a series of chemical reactions involving uridine and triphosphate groups. The synthesis typically involves the phosphorylation of uridine using phosphorylating agents under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is adjusted to ensure optimal reaction conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Uridine triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Uridine triphosphate trisodium salt has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Uridine triphosphate trisodium salt exerts its effects by activating membrane-bound P2Y2 receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling events that lead to various physiological responses. The compound is also involved in the synthesis of RNA, where it serves as a substrate for RNA polymerase. Additionally, it plays a role in glycogen synthesis, protein glycosylation, and membrane phospholipid biosynthesis .

Comparison with Similar Compounds

  • Cytidine triphosphate disodium salt
  • Guanosine triphosphate sodium salt
  • Adenosine triphosphate disodium salt

Comparison:

Properties

Molecular Formula

C9H14N2Na3O15P3

Molecular Weight

552.10 g/mol

IUPAC Name

trisodium;[[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H17N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3

InChI Key

HESOWSOEZVVPPN-UHFFFAOYSA-K

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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